4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 4, a fluorobenzyl group at position 1, and two methyl groups at positions 3 and 5. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions often involve heating and the use of an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new compound with a carbon-carbon bond formed between the pyrazole ring and the organoboron compound.
Scientific Research Applications
4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The molecular targets and pathways involved can vary widely and are often the subject of ongoing research.
Comparison with Similar Compounds
4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: A simpler aryl halide with similar functional groups but lacking the pyrazole ring.
4-Fluorobenzyl bromide: Another aryl halide with a fluorobenzyl group but different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12BrFN2 |
---|---|
Molecular Weight |
283.14 g/mol |
IUPAC Name |
4-bromo-1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H12BrFN2/c1-8-12(13)9(2)16(15-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3 |
InChI Key |
SJCPRTHXPXPLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.